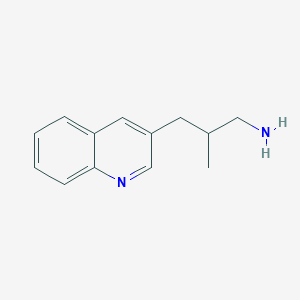
4-Butoxy-1-chloro-2,2-dimethylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxy-1-chloro-2,2-dimethylbutane is an organic compound with the molecular formula C10H21ClO It is a chlorinated alkane with a butoxy group attached to the fourth carbon and two methyl groups on the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-1-chloro-2,2-dimethylbutane typically involves the chlorination of 4-butoxy-2,2-dimethylbutane. The reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-1-chloro-2,2-dimethylbutane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: 4-Butoxy-2,2-dimethylbutanol or 4-Butoxy-2,2-dimethylbutylamine.
Elimination: 4-Butoxy-2,2-dimethyl-1-butene.
Oxidation: 4-Butoxy-2,2-dimethylbutanal or 4-Butoxy-2,2-dimethylbutanoic acid.
Scientific Research Applications
4-Butoxy-1-chloro-2,2-dimethylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chlorinated alkanes on biological systems.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Butoxy-1-chloro-2,2-dimethylbutane involves its interaction with nucleophiles and bases. The chlorine atom, being a good leaving group, facilitates substitution and elimination reactions. The butoxy group can undergo oxidation, leading to the formation of various functional groups that can interact with biological targets.
Comparison with Similar Compounds
1-Chloro-2,2-dimethylbutane: Similar structure but lacks the butoxy group.
4-Butoxy-2,2-dimethylbutane: Similar structure but lacks the chlorine atom.
2-Chloro-2-methylbutane: Similar structure but lacks the butoxy group and has only one methyl group.
Uniqueness: 4-Butoxy-1-chloro-2,2-dimethylbutane is unique due to the presence of both a butoxy group and a chlorine atom, which allows it to undergo a variety of chemical reactions and makes it a versatile compound in organic synthesis.
Properties
Molecular Formula |
C10H21ClO |
|---|---|
Molecular Weight |
192.72 g/mol |
IUPAC Name |
4-butoxy-1-chloro-2,2-dimethylbutane |
InChI |
InChI=1S/C10H21ClO/c1-4-5-7-12-8-6-10(2,3)9-11/h4-9H2,1-3H3 |
InChI Key |
XYZFJYJXPRYYOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCC(C)(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-[2-(tert-butoxycarbonylamino)ethyl]-3-hydroxy-azetidine-1-carboxylate](/img/structure/B13572483.png)
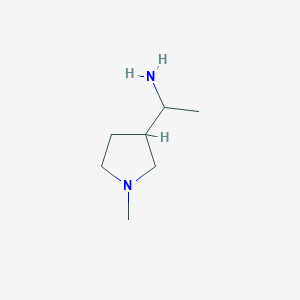

![tert-butylN-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate](/img/structure/B13572507.png)
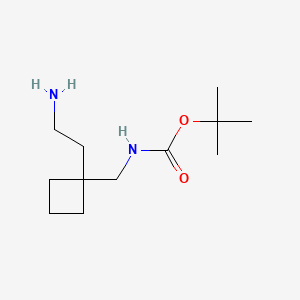
![1-{[(4-Chlorophenyl)methoxy]carbonyl}piperidine-4-carboxylicacid](/img/no-structure.png)
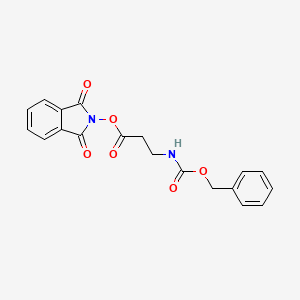


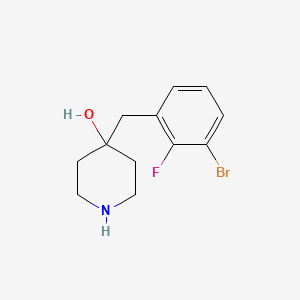
![(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol](/img/structure/B13572544.png)

